Carbonic anhydrase/AChE-IN-2

hCA II inhibition carbonic anhydrase isoform selectivity organohalogen chalcone SAR

Carbonic anhydrase/AChE-IN-2 (compound is a synthetic organohalogen chalcone derivative (C₁₇H₁₂BrF₃O₂, MW 385.18) that functions as a dual inhibitor of human carbonic anhydrase isoforms I and II (hCA I, hCA II) and acetylcholinesterase (AChE). It was identified alongside compound 16 as one of two lead candidates from a 17-member chalcone series designed for multi-target-directed ligand (MTDL) applications in neurodegenerative disorders.

Molecular Formula C17H12BrF3O2
Molecular Weight 385.2 g/mol
Cat. No. B12367489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic anhydrase/AChE-IN-2
Molecular FormulaC17H12BrF3O2
Molecular Weight385.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)Br
InChIInChI=1S/C17H12BrF3O2/c1-23-16-9-5-12(10-14(16)18)15(22)8-4-11-2-6-13(7-3-11)17(19,20)21/h2-10H,1H3/b8-4+
InChIKeyZMOKRIANDXERPS-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbonic Anhydrase/AChE-IN-2 for Research Procurement: Organohalogen Chalcone Dual Inhibitor of hCA I, hCA II, and AChE


Carbonic anhydrase/AChE-IN-2 (compound 19) is a synthetic organohalogen chalcone derivative (C₁₇H₁₂BrF₃O₂, MW 385.18) that functions as a dual inhibitor of human carbonic anhydrase isoforms I and II (hCA I, hCA II) and acetylcholinesterase (AChE) [1]. It was identified alongside compound 16 as one of two lead candidates from a 17-member chalcone series designed for multi-target-directed ligand (MTDL) applications in neurodegenerative disorders [1]. The compound is distinguished from its closest in-series analog, Carbonic anhydrase/AChE-IN-1 (compound 16), by a trifluoromethyl (–CF₃) substituent on the chalcone B-ring in place of bromine, which fundamentally alters its isoform selectivity profile [1].

Why Carbonic Anhydrase/AChE-IN-2 Cannot Be Substituted by Generic In-Class Dual CA/AChE Inhibitors


Dual carbonic anhydrase/acetylcholinesterase inhibitors exhibit substantial variation in their isoform selectivity ratios, absolute potency, and chemical scaffold properties that preclude simple interchange [1]. Even within the same organohalogen chalcone series, the substitution of bromine (compound 16/IN-1) with trifluoromethyl (compound 19/IN-2) on the B-ring shifts the inhibition balance from AChE-dominant to CA-dominant, altering the hCA II:AChE selectivity ratio by more than 3-fold [1]. Across chemotypes, reported dual CA/AChE inhibitors span over two orders of magnitude in potency (Ki ~5 nM to >300 nM), underscoring the risk of activity loss upon unvalidated substitution [2]. The quantitative evidence below establishes precisely where IN-2 is differentiated and why substitution without confirmatory head-to-head data is scientifically unsound.

Carbonic Anhydrase/AChE-IN-2 Quantitative Differentiation Evidence vs. Closest Analogs and Alternatives


hCA II Inhibition: 3.8-Fold Superiority Over Closest In-Series Analog Carbonic Anhydrase/AChE-IN-1

Carbonic anhydrase/AChE-IN-2 (compound 19) inhibits hCA II with a Ki/Ei of 5.21 nM, representing a 3.8-fold improvement over Carbonic anhydrase/AChE-IN-1 (compound 16), which inhibits hCA II with a Ki of 19.95 nM [1]. This difference is driven by the B-ring CF₃ substituent in IN-2 versus the Br substituent in IN-1, which alters the halogen-bonding interaction network within the hCA II active site [1]. Notably, the 5.21 nM value represents the lower bound of the entire 17-compound series (range: 5.21–57.44 nM for hCA II), marking compound 19 as the most potent hCA II inhibitor identified in the study [1].

hCA II inhibition carbonic anhydrase isoform selectivity organohalogen chalcone SAR

hCA I Inhibition: 1.8-Fold Advantage Over IN-1 Confirms Broad-Spectrum CA Potency

IN-2 achieves a Ki/Ei of 13.54 nM against hCA I, compared to 24.42 nM for IN-1—a 1.8-fold improvement [1]. This value also represents the lowest hCA I inhibition constant across the entire 17-compound series (range: 13.54–94.11 nM) [1]. Combined with its hCA II potency, IN-2 is the only compound in the series that simultaneously occupies the lowest-Ki position for both hCA I and hCA II, establishing it as the most potent broad-spectrum CA inhibitor identified in the Aydin et al. 2024 study [1].

hCA I inhibition carbonic anhydrase pan-inhibition chalcone structure-activity relationship

Dual-Target Inhibition Profile: Balanced CA/AChE Engagement vs. AChE-Biased IN-1

IN-2 exhibits a balanced triple-inhibition profile with Ki/Ei values spanning a narrow 2.6-fold range (5.21–13.54 nM) across hCA II, hCA I, and AChE [1]. In contrast, IN-1 displays a 4.8-fold range (5.07–24.42 nM) with pronounced AChE bias [1]. This balance is quantifiable via the hCA II:AChE potency ratio: IN-2 shows a ratio of 0.61 (CA-favoring), while IN-1 shows a ratio of 3.93 (AChE-favoring)—a 6.4-fold difference in target prioritization between two otherwise structurally analogous compounds [1]. For multi-target-directed ligand (MTDL) applications in Alzheimer's disease research, where simultaneous CA-mediated pH regulation and AChE-mediated cholinergic modulation are hypothesized to act synergistically, a balanced profile avoids under-dosing either axis [1].

multi-target-directed ligand CA/AChE selectivity ratio neurodegenerative disease MTDL

Potency Advantage Over Alternative Dual CA/AChE Inhibitor Chemotypes: Sulfonamide and Hydrazone Series

When benchmarked against dual CA/AChE inhibitors from other structural classes reported in 2024, IN-2 demonstrates a substantial potency advantage. The sulfonamide-based dual inhibitors 5a–j (Yamali et al. 2024) exhibit Ki ranges of 47.71–113.20 nM (hCA I), 28.05–206.60 nM (hCA II), and 87.38–136.60 nM (AChE); the best compound of this series (5i) achieves Ki values of 47.71, 30.75, and 88.97 nM respectively [2]. IN-2 is 5.9-fold more potent than 5i at hCA II (5.21 vs. 30.75 nM) and 3.5-fold more potent at hCA I (13.54 vs. 47.71 nM) [1][2]. Against another comparator, AChE/hCA I-IN-1 (Compound L3), which exhibits IC₅₀ values of 302 nM (AChE), 265 nM (hCA I), and 283 nM (hCA II), IN-2 shows 35–54-fold superior potency across all three targets . Bistrifluoromethyl hydrazone dual inhibitors (2a–y) operate in the micromolar range (hCA I: 1.13–5.44 μM; hCA II: 0.89–6.65 μM; AChE: 0.20–4.22 μM), making IN-2 approximately 2–3 orders of magnitude more potent [3].

cross-chemotype comparison dual CA/AChE inhibitor potency ranking sulfonamide vs chalcone dual inhibitors

Lead Compound Status: Highest Combined Inhibition Score in the 17-Member Chalcone Series

In the Aydin et al. 2024 study, all 17 organohalogen chalcone derivatives were ranked by a composite inhibition score integrating enzymatic Ki data and molecular docking results against AChE, hCA I, and hCA II [1]. Compounds 16 (IN-1) and 19 (IN-2) exhibited the highest inhibition scores and were explicitly designated as lead compounds that 'inspired the development of more potent compounds' [1]. The study further subjected both lead compounds to ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction, confirming their suitability for progression as drug-like dual inhibitors [1]. While the authors do not report a quantitative separation in the composite score between compounds 16 and 19, the orthogonal differentiation in isoform selectivity (quantified in Evidence Items 1–3) provides the experimental basis for choosing between the two leads based on the desired CA:AChE balance [1].

lead compound prioritization inhibition score ranking molecular docking score

Structural Determinant of Selectivity: B-Ring CF₃ Substitution Differentiates IN-2 from Br-Substituted IN-1

The sole structural difference between IN-2 and IN-1 is the para substituent on the chalcone B-ring: IN-2 bears a trifluoromethyl (–CF₃) group, whereas IN-1 bears a bromine atom [1]. This substitution preserves molecular weight within 3% (385.18 vs. 396.07 Da) and maintains the same core scaffold (C₁₇H₁₂BrF₃O₂ vs. C₁₆H₁₂Br₂O₂) . Despite this close structural similarity, the CF₃→Br swap produces the 3.8-fold hCA II potency shift and the 6.4-fold target-balance inversion documented in Evidence Items 1 and 3 [1]. The CF₃ group is known to engage in orthogonal dipolar interactions and halogen-bonding networks distinct from bromine within CA active sites, consistent with the observed selectivity modulation [1]. This defined structural basis for functional differentiation enables structure-based experimental design unattainable with undefined or heterogeneous comparator mixtures.

halogen substitution SAR trifluoromethyl chalcone organofluorine CA inhibitor

Carbonic Anhydrase/AChE-IN-2: Best-Fit Research Application Scenarios Based on Quantitative Differentiation Evidence


Alzheimer's Disease Multi-Target-Directed Ligand (MTDL) Studies Requiring Balanced CA/AChE Engagement

For AD research programs testing the MTDL hypothesis that simultaneous carbonic anhydrase inhibition (restoring cerebrovascular pH homeostasis) and acetylcholinesterase inhibition (enhancing cholinergic transmission) produce synergistic cognitive benefit, IN-2 is the preferred tool compound. Its balanced profile—with all three Ki/Ei values within a 2.6-fold range (5.21–13.54 nM)—enables a single working concentration (e.g., 50–100 nM) to achieve >90% target engagement at hCA I, hCA II, and AChE simultaneously [1]. In contrast, IN-1 would require approximately 4-fold higher concentrations to achieve equivalent hCA II coverage, risking AChE over-inhibition and potential cholinergic toxicity in sensitive cellular or in vivo models [1]. The compound's lead status with completed ADMET prediction further supports its prioritization for translational AD pharmacology studies [1].

Carbonic Anhydrase Isoform Selectivity and Structure-Activity Relationship (SAR) Studies

IN-2 and its matched molecular pair IN-1 constitute an ideal probe set for SAR studies investigating how B-ring halogen substitution modulates CA isoform selectivity within the chalcone scaffold. The defined CF₃→Br substitution shifts hCA II potency 3.8-fold while preserving the core pharmacophore, enabling clean attribution of potency differences to the halogen identity [1]. For laboratories studying halogen-bonding interactions in CA active sites through crystallography or molecular dynamics simulations, IN-2 provides the CF₃-bearing reference point, while IN-1 serves as the Br-bearing comparator—together forming one of the few commercially available matched pairs demonstrated to invert dual-target selectivity [1].

Broad-Spectrum CA Inhibition in Non-Neurological Disease Models: Glaucoma and Cerebral Edema

IN-2's unique position as the most potent dual hCA I/hCA II inhibitor in the Aydin et al. series (lowest Ki for both isoforms: 13.54 nM and 5.21 nM respectively) makes it particularly suited for research applications requiring maximal pan-cytosolic CA inhibition [1]. In glaucoma models where hCA II inhibition in ciliary processes reduces aqueous humor production, and in cerebral edema models where dual hCA I/II inhibition may attenuate CO₂-driven vasodilation, IN-2 offers a potency advantage over both IN-1 (1.8–3.8-fold weaker at hCA I/II) and the best-in-class sulfonamide dual inhibitor 5i (3.5–5.9-fold weaker at hCA I/II) [1][2]. The AChE co-inhibition, while not the primary target in these scenarios, is sufficiently potent (8.54 nM) to warrant consideration as a confounding variable in cholinergic readout assays, underscoring the importance of compound-aware experimental design [1].

Comparative Dual Inhibitor Benchmarking and Tool Compound Validation Studies

For core facilities and screening laboratories maintaining a panel of validated dual CA/AChE inhibitor tool compounds for client-facing assay services, IN-2 fills a specific and currently underpopulated niche: a low-nanomolar, balanced triple inhibitor supported by a primary publication with full ADMET evaluation [1]. The quantitative potency gap between IN-2 and alternative chemotypes—5.9-fold vs. sulfonamide 5i and 35–54-fold vs. AChE/hCA I-IN-1 (L3)—provides a clear decision tree for compound selection based on target coverage requirements [1][2]. Procurement of IN-2 alongside IN-1 enables laboratories to offer clients a choice between CA-balanced (IN-2) and AChE-biased (IN-1) dual inhibition profiles, with the 6.4-fold hCA II:AChE ratio difference providing a quantitative basis for that selection [1].

Quote Request

Request a Quote for Carbonic anhydrase/AChE-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.